5-(Trifluoromethoxy)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethoxy)picolinamide is a chemical compound with the molecular formula C7H5F3N2O2 It is characterized by the presence of a trifluoromethoxy group attached to a picolinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethoxy)picolinamide typically involves the trifluoromethoxylation of picolinamide derivatives. One common method includes the use of trifluoromethoxylating reagents under mild reaction conditions. For instance, the reaction can be carried out using trifluoromethyl ethers in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. This process ensures the efficient incorporation of the trifluoromethoxy group into the picolinamide structure, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Trifluoromethoxy)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions include various trifluoromethoxylated derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethoxy)picolinamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethoxy)picolinamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to target molecules, thereby influencing various biochemical pathways. This interaction can lead to the modulation of biological activities, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)phenol
- Trifluoromethyl ethers
- Trifluoromethylated pyridines
Comparison: Compared to other similar compounds, 5-(Trifluoromethoxy)picolinamide is unique due to its specific structural features and the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, making the compound more suitable for certain applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H5F3N2O2 |
---|---|
Molekulargewicht |
206.12 g/mol |
IUPAC-Name |
5-(trifluoromethoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)14-4-1-2-5(6(11)13)12-3-4/h1-3H,(H2,11,13) |
InChI-Schlüssel |
IDYDXONXXLSJEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1OC(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.